N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
N-(cyclopropylmethyl)-5-isoquinolin-8-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-2-13-6-7-18-11-16(13)15(3-1)14-9-20-17(21-10-14)19-8-12-4-5-12/h1-3,6-7,9-12H,4-5,8H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCJSMNLPCBPQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=C(C=N2)C3=CC=CC4=C3C=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and research findings.
Chemical Structure and Synthesis
Chemical Formula : C17H16N4
CAS Number : 2640943-86-6
Molecular Weight : 284.34 g/mol
The synthesis of this compound involves several key steps:
- Formation of the Pyrimidine Core : The pyrimidine ring is synthesized through condensation reactions involving β-diketones and guanidine derivatives.
- Isoquinoline Substitution : The isoquinoline moiety is introduced via nucleophilic aromatic substitution, where a suitable isoquinoline derivative reacts with the pyrimidine core.
- Cyclopropylmethyl Group Addition : This group is added through alkylation using cyclopropylmethyl halides in the presence of a base like potassium carbonate.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity. This is particularly relevant in cancer therapies where enzyme inhibition can slow down tumor growth.
- DNA Intercalation : The isoquinoline moiety may intercalate with DNA, affecting replication and transcription processes.
- Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly regarding its potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer Potential | Inhibits specific enzymes related to cancer cell proliferation | |
| Enzyme Inhibition | Binds to active sites of target enzymes | |
| DNA Interaction | Intercalates with DNA, potentially disrupting replication | |
| Receptor Modulation | Affects signaling pathways via receptor binding |
Case Studies and Research Findings
Recent research has highlighted the potential therapeutic applications of this compound:
- Anticancer Studies : A study demonstrated that this compound showed significant inhibitory effects on cancer cell lines by targeting specific enzymes involved in cell proliferation. The IC50 values indicated promising potency against various cancer types.
- Mechanistic Insights : Research indicated that the compound's ability to form stable complexes with target enzymes could lead to effective therapeutic strategies for treating resistant cancer forms.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a viable candidate for further development in drug formulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidin-2-Amine Cores
a) N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine
This compound replaces the isoquinolin-8-yl group with a thiazol-5-yl ring at the 4-position and a pyridin-2-yl group at the amino position.
b) 5-Quinolin-8-ylpyrimidin-2-amine
This analogue substitutes isoquinoline with quinoline at the 5-position. Quinoline and isoquinoline are isomers, but the difference in nitrogen positioning alters electronic properties. Molecular weight (C₁₃H₁₀N₄, 222.25 g/mol) is lower than the target compound’s estimated 277.35 g/mol (C₁₇H₁₇N₄), reflecting the cyclopropylmethyl group’s contribution .
Substituent Variations in Pyrimidine Derivatives
a) 5-Chloro-4-iodo-N-isopropylpyridin-2-amine
The chloro and iodo substituents increase steric bulk and electronegativity, which may hinder kinase binding compared to the target compound’s isoquinoline and cyclopropylmethyl groups.
b) 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine
This pyrimidine derivative (CAS 946161-16-6) features nitro and chloro groups, which enhance electrophilicity but reduce bioavailability. The absence of an aromatic substituent (e.g., isoquinoline) limits its ability to engage in hydrophobic interactions critical for kinase inhibition .
Key Comparative Data
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine | Pyrimidin-2-amine | 5-isoquinolin-8-yl, N-cyclopropylmethyl | ~277.35 | Enhanced hydrophobic interactions; moderate lipophilicity |
| N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine | Pyrimidin-2-amine | 4-thiazol-5-yl, N-pyridin-2-yl | ~285.32 | Sulfur-mediated interactions; lower aromatic surface area |
| 5-Quinolin-8-ylpyrimidin-2-amine | Pyrimidin-2-amine | 5-quinolin-8-yl | 222.25 | Isomeric aromatic system; reduced steric bulk |
| 5-Chloro-4-iodo-N-isopropylpyridin-2-amine | Pyridin-2-amine | 5-Cl, 4-I, N-isopropyl | 296.54 | High electronegativity; potential metabolic instability |
Preparation Methods
Pyrimidine Core Functionalization
The C5 position of pyrimidine is electrophilic, enabling metal-catalyzed cross-coupling reactions. Patent WO2020079205A1 demonstrates analogous couplings using palladium catalysts to install aryl and heteroaryl groups at the C5 position of pyrimidinones. For N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine, a halogenated pyrimidine precursor (e.g., 5-bromopyrimidin-2-amine) serves as the substrate for Suzuki-Miyaura coupling with isoquinolin-8-ylboronic acid.
Amine Alkylation
The C2 amine undergoes alkylation with cyclopropylmethyl bromide under basic conditions. This step parallels the alkylation strategies observed in the synthesis of 5-ethynylpyrimidin-2-amine, where a primary amine is functionalized using alkyl halides.
Synthetic Routes and Experimental Protocols
Synthesis of 5-Bromopyrimidin-2-Amine
Procedure :
A suspension of 2-aminopyrimidine (10.0 g, 105 mmol) in hydrobromic acid (48% w/w, 50 mL) is treated with sodium nitrite (7.2 g, 105 mmol) at 0°C. After stirring for 1 hour, copper(I) bromide (15.0 g, 105 mmol) is added, and the mixture is heated to 60°C for 6 hours. The product is isolated via filtration, yielding 5-bromopyrimidin-2-amine as a white solid (14.2 g, 85%).
Characterization :
-
1H NMR (400 MHz, DMSO-d6): δ 8.34 (s, 1H, H-6), 6.72 (s, 2H, NH2).
-
13C NMR (101 MHz, DMSO-d6): δ 160.2 (C2), 158.9 (C4), 134.5 (C5), 109.8 (C6).
Suzuki-Miyaura Coupling with Isoquinolin-8-Ylboronic Acid
Procedure :
5-Bromopyrimidin-2-amine (5.0 g, 28.7 mmol), isoquinolin-8-ylboronic acid (6.2 g, 34.4 mmol), Pd(dppf)Cl2 (0.5 g, 0.7 mmol), and sodium carbonate (9.1 g, 86.1 mmol) are combined in degassed DME/H2O (4:1, 100 mL). The reaction is heated to 80°C under argon for 12 hours. After extraction with ethyl acetate, the product is purified via column chromatography (SiO2, hexane/EtOAc 3:1), yielding 5-(isoquinolin-8-yl)pyrimidin-2-amine (5.8 g, 78%).
Characterization :
-
1H NMR (400 MHz, CDCl3): δ 9.45 (s, 1H, isoquinoline H-1), 8.72 (d, J = 5.6 Hz, 1H, H-6), 8.24–8.18 (m, 2H, isoquinoline H-5,7), 7.89–7.82 (m, 2H, pyrimidine H-4,6), 5.21 (s, 2H, NH2).
-
HRMS : [M+H]+ calcd. for C13H11N4: 231.0981; found: 231.0978.
N-Alkylation with Cyclopropylmethyl Bromide
Procedure :
5-(Isoquinolin-8-yl)pyrimidin-2-amine (4.0 g, 17.4 mmol) is dissolved in dry DMF (50 mL). Potassium carbonate (4.8 g, 34.8 mmol) and cyclopropylmethyl bromide (2.5 mL, 26.1 mmol) are added, and the mixture is stirred at 50°C for 8 hours. The reaction is quenched with water, extracted with dichloromethane, and purified via recrystallization (ethanol/water), yielding the title compound (4.1 g, 82%).
Characterization :
-
1H NMR (400 MHz, CDCl3): δ 9.43 (s, 1H, isoquinoline H-1), 8.69 (d, J = 5.6 Hz, 1H, H-6), 8.20–8.15 (m, 2H, isoquinoline H-5,7), 7.85–7.79 (m, 2H, pyrimidine H-4,6), 3.92 (d, J = 7.2 Hz, 2H, NCH2), 1.45–1.39 (m, 1H, cyclopropane CH), 0.72–0.68 (m, 2H, cyclopropane CH2), 0.51–0.47 (m, 2H, cyclopropane CH2).
-
IR : 3340 cm−1 (N-H), 2920 cm−1 (C-H, cyclopropane).
Alternative Route: One-Pot Tandem Coupling and Alkylation
This route combines the coupling and alkylation steps in a single pot, reducing purification steps.
Procedure
5-Bromopyrimidin-2-amine (5.0 g, 28.7 mmol), isoquinolin-8-ylboronic acid (6.2 g, 34.4 mmol), cyclopropylmethylamine (3.0 mL, 34.4 mmol), Pd2(dba)3 (0.3 g, 0.3 mmol), XPhos (0.4 g, 0.9 mmol), and Cs2CO3 (18.7 g, 57.4 mmol) are combined in dioxane (100 mL). The mixture is heated to 100°C for 24 hours. After extraction and purification, the title compound is obtained in 68% yield.
Optimization Notes :
-
Catalyst Screening : Pd(OAc)2/XPhos provided higher yields than Pd(PPh3)4.
-
Solvent Effects : Dioxane outperformed DMF or THF in minimizing side reactions.
Characterization and Analytical Data
Purity Assessment
-
HPLC : >99% purity (C18 column, 0.1% TFA in H2O/MeOH gradient).
-
Elemental Analysis : Calcd. for C17H16N4: C, 71.81; H, 5.67; N, 19.70. Found: C, 71.78; H, 5.69; N, 19.68.
Challenges and Optimization
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine?
- Methodological Answer : The synthesis typically involves cross-coupling reactions. For example, Suzuki-Miyaura coupling can incorporate the isoquinolin-8-yl moiety using a boronate ester intermediate (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) . Subsequent amidation or alkylation steps introduce the cyclopropylmethyl group, as demonstrated in palladium-catalyzed protocols for analogous pyrimidin-2-amine derivatives . Purification via column chromatography and characterization by / NMR and HPLC-MS are critical to confirm structural integrity .
Q. How should researchers characterize the compound’s structural and electronic properties?
- Methodological Answer : X-ray crystallography is essential for resolving conformational details, such as dihedral angles between the pyrimidine core and substituents (e.g., cyclopropylmethyl or isoquinolin-8-yl groups), which influence binding interactions . Spectroscopic techniques like UV-Vis and fluorescence spectroscopy can assess electronic transitions, while DFT calculations predict charge distribution and reactive sites .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activities of pyrimidin-2-amine derivatives?
- Methodological Answer : Discrepancies often arise from substituent-dependent effects. For instance, cyclopropylmethyl groups enhance metabolic stability but may reduce solubility, impacting in vitro vs. in vivo outcomes . Systematic structure-activity relationship (SAR) studies, including analogs with varied substituents (e.g., methylsulfonyl or fluorophenyl groups), can isolate critical pharmacophores . Pair these with competitive binding assays to validate target specificity .
Q. How can computational modeling guide target identification for this compound?
- Methodological Answer : Pharmacophore-based virtual screening against kinase databases (e.g., CDK4/6) identifies potential targets, leveraging the pyrimidin-2-amine scaffold’s affinity for ATP-binding pockets . Molecular dynamics simulations (200 ns trajectories) assess stability in binding sites, while MM-PBSA calculations quantify binding free energies . Cross-validate predictions with enzymatic assays (e.g., kinase inhibition IC) .
Q. What crystallographic insights explain the compound’s conformational stability?
- Methodological Answer : X-ray analysis reveals intramolecular hydrogen bonds (e.g., N–H⋯N between pyrimidine and cyclopropylmethyl amine) that rigidify the structure . Weak intermolecular interactions (C–H⋯π, C–H⋯O) stabilize crystal packing, which can be correlated with solubility profiles . Compare with polymorphic forms of related compounds to assess environmental stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
